![molecular formula C14H10BrNOS B13147489 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzo[d]thiazole family This compound is characterized by the presence of a bromine atom at the 7th position and a methoxyphenyl group at the 2nd position of the benzo[d]thiazole ring
Méthodes De Préparation
The synthesis of 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then brominated using bromine or N-bromosuccinimide to obtain the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. It has shown promising activity against various bacterial and fungal strains.
Biological Studies: The compound is used in studies related to quorum sensing inhibition in Gram-negative bacteria.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits quorum sensing pathways in bacteria, thereby preventing biofilm formation and virulence production. The compound binds to the active site of quorum sensing receptors, such as LasR in Pseudomonas aeruginosa, and disrupts the signaling process .
Comparaison Avec Des Composés Similaires
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole can be compared with other benzo[d]thiazole derivatives, such as:
2-(4-Methoxyphenyl)benzo[d]thiazole: Similar structure but lacks the bromine atom, which may result in different biological activities.
7-Chloro-2-(3-methoxyphenyl)benzo[d]thiazole: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological properties.
2-(3-Methoxyphenyl)benzo[d]thiazole: Lacks the halogen substituent, which may affect its chemical reactivity and biological activity.
The presence of the bromine atom in this compound makes it unique and may contribute to its specific biological activities and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H10BrNOS |
|---|---|
Poids moléculaire |
320.21 g/mol |
Nom IUPAC |
7-bromo-2-(3-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNOS/c1-17-10-5-2-4-9(8-10)14-16-12-7-3-6-11(15)13(12)18-14/h2-8H,1H3 |
Clé InChI |
COUSJOYXVVBTQL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=C(S2)C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


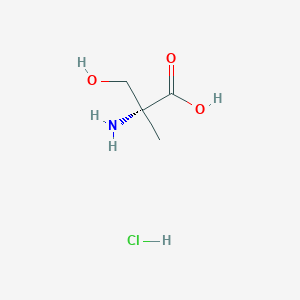
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
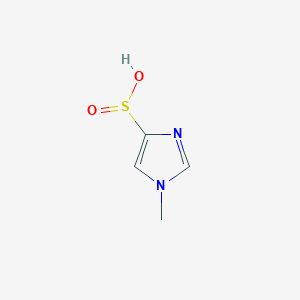
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
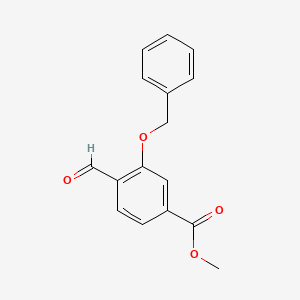
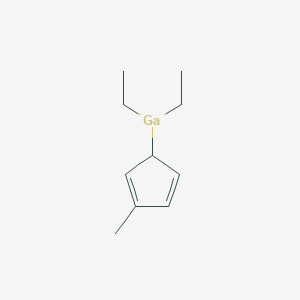
![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
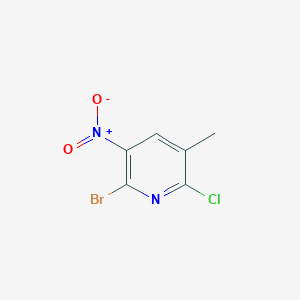
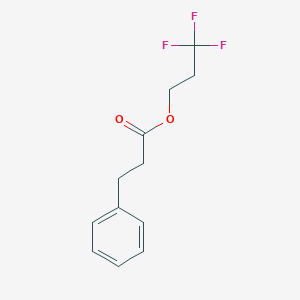
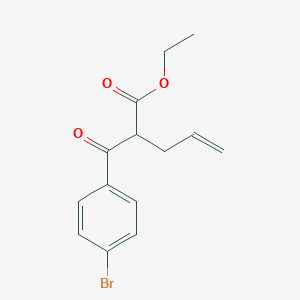
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)
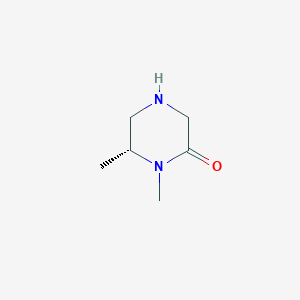
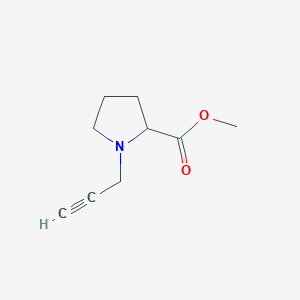
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
